

Structure-activity relationship (SAR) studies of 2-(Methylthio)-4-phenylpyrimidine analogs

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Compound of Interest

Compound Name: 2-(Methylthio)-4-phenylpyrimidine

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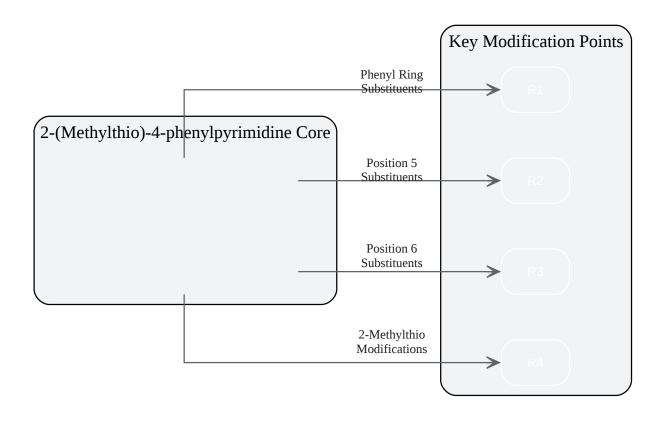
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of **2-(Methylthio)-4-phenylpyrimidine** Analogs

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a detailed comparison of **2-(Methylthio)-4-phenylpyrimidine** analogs, summarizing their biological activities, experimental protocols, and key structural insights.

Core Structure and Points of Modification

The **2-(Methylthio)-4-phenylpyrimidine** scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The core structure allows for substitutions at multiple positions, primarily on the phenyl ring and the pyrimidine ring itself, which significantly influences its pharmacological profile.





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Caption: Core structure of 2-(Methylthio)-4-phenylpyrimidine and key modification points.

Comparative Biological Activities of Analogs

The biological activity of **2-(Methylthio)-4-phenylpyrimidine** analogs has been explored against various targets, including protein kinases, viruses, and cancer cell lines. The following table summarizes the quantitative data from different studies, highlighting the impact of structural modifications on activity.



Compoun d ID	R1 (Phenyl Ring Substituti on)	R2 (Position 5)	R3 (Position 6)	R4 (2- Position)	Biologica I Target	Activity (IC50/EC50 /MIC)
Series A: Kinase Inhibitors						
A1	4-Cl	Н	н	-SCH₃	c-Jun N- terminal kinase (JNK2)	Potent Inhibition
A2	3,4-diCl	Н	Н	-SCH₃	JNK2	Improved Potency
A3	4-OCH₃	Н	Н	-SCH₃	JNK2	Reduced Potency
Series B: Anticancer Agents						
B1	Н	Н	СНз	-SCH₃	HeLa, HepaRG, Caco-2	Moderate Cytotoxicity
B2	4-Cl	Н	СНз	-SCH₃	HeLa, HepaRG, Caco-2	Enhanced Cytotoxicity
В3	Н	-CH₂OH	СНз	-SCH₃	Normal and Cancer Cell Lines	Variable Cytotoxicity [1]
Series C: Antiviral Agents	_					



C1	-	-	-[(CH ₂) ₂ - NH-Alkyl]	-SCH₃	Rubella Virus	Selective Inhibition[2]
C2	-	-	-[(CH2)2- NH-Alkyl]	-ОСН₃	Rubella Virus	Selective Inhibition[2]
Series D: Analgesic Agents						
D1	4-N(CH3)2	Н	Н	-SCH₃	Peripheral Pain	70.32% Analgesic Activity[3]
D2	4-Cl	н	Н	-SCH₃	Peripheral Pain	Moderate Analgesic Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are the typical experimental protocols for the key assays cited.

Kinase Inhibition Assay (Example: JNK2)

- Enzyme and Substrate Preparation: Recombinant human JNK2 enzyme and a suitable substrate (e.g., ATF2) are prepared in an assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT).
- Compound Incubation: The test compounds (analogs) are serially diluted and pre-incubated with the JNK2 enzyme for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to the enzyme-compound mixture. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-



ATP) or fluorescence-based assays.

• Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

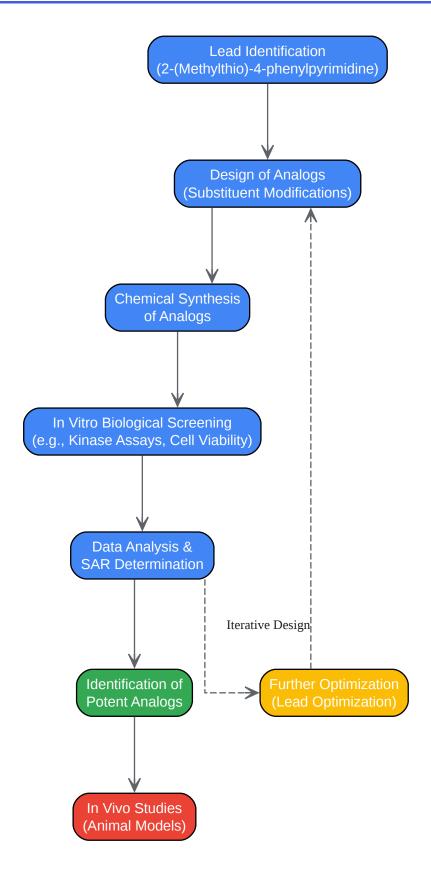
In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the 2-(Methylthio)-4-phenylpyrimidine analogs and incubated for a defined period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
 Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

General Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.





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Caption: A typical workflow for structure-activity relationship (SAR) studies.



Conclusion

The **2-(Methylthio)-4-phenylpyrimidine** scaffold represents a versatile platform for the development of novel therapeutic agents. SAR studies have demonstrated that modifications at the phenyl ring and the pyrimidine core can significantly modulate the biological activity of these analogs. Halogen substitutions on the phenyl ring often enhance potency in both kinase inhibition and anticancer assays. The data presented in this guide provides a foundation for the rational design of new **2-(Methylthio)-4-phenylpyrimidine** derivatives with improved efficacy and selectivity. Further exploration of substitutions at various positions, guided by the principles of SAR, holds promise for the discovery of novel drug candidates.

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